molecular formula C21H21N3O3 B1671009 1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one CAS No. 1031195-19-3

1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B1671009
CAS No.: 1031195-19-3
M. Wt: 363.4 g/mol
InChI Key: ZQJTYRXKAZFWPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E1231 involves the reaction of 5-methylfuran-2-carboxylic acid with 4-chloroquinoline to form an intermediate. This intermediate is then reacted with piperazine to yield the final product, 1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one .

Industrial Production Methods

Industrial production of E1231 typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

E1231 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of E1231 can yield oxidized quinoline derivatives, while reduction can produce reduced piperazine derivatives .

Mechanism of Action

E1231 exerts its effects by activating SIRT1, a protein that plays a key role in regulating cellular processes such as lipid metabolism and cholesterol efflux. E1231 interacts with SIRT1 and deacetylates liver X receptor-alpha (LXRα), leading to increased expression of ATP-binding cassette transporter A1 (ABCA1). This results in enhanced cholesterol efflux and reduced lipid accumulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E1231

E1231 is unique due to its specific interaction with SIRT1 and its ability to modulate cholesterol and lipid metabolism effectively. Unlike other SIRT1 activators, E1231 has shown significant potential in reducing atherosclerotic plaque development and improving lipid profiles in experimental models .

Properties

CAS No.

1031195-19-3

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3

InChI Key

ZQJTYRXKAZFWPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E-1231;  E 1231;  E1231

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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